2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13469303
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N4O2 |
|---|---|
| Molecular Weight | 196.21 g/mol |
| IUPAC Name | 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C8H12N4O2/c1-14-8-6(10-2-3-11-8)5-12-7(13)4-9/h2-3H,4-5,9H2,1H3,(H,12,13) |
| Standard InChI Key | GEJODPYCBVQCGK-UHFFFAOYSA-N |
| SMILES | COC1=NC=CN=C1CNC(=O)CN |
| Canonical SMILES | COC1=NC=CN=C1CNC(=O)CN |
Introduction
Chemical Identity and Structural Overview
2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide belongs to the class of pyrazine derivatives, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C₈H₁₂N₄O₂, with a molecular weight of 196.21 g/mol.
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]acetamide |
| Molecular Formula | C₈H₁₂N₄O₂ |
| Molecular Weight | 196.21 g/mol |
| SMILES | COC1=NC=CN=C1CNC(=O)CN |
| InChIKey | GEJODPYCBVQCGK-UHFFFAOYSA-N |
| CAS Number | 1353964-80-3 |
The pyrazine ring’s 3-methoxy group and the acetamide side chain contribute to its polarity and potential for hydrogen bonding, which are critical for interactions in biological systems .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide typically involves multi-step reactions starting from commercially available pyrazine precursors. A representative method includes:
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Condensation: Reacting 3-methoxypyrazine-2-carbaldehyde with 2-aminoacetamide in methanol under acidic conditions (e.g., TosOH) .
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Nucleophilic Addition: Introducing a methylamine group via reductive amination or direct alkylation.
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Purification: Isolation via column chromatography or recrystallization.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | TosOH, MeOH, 70°C, 12 h | ~60% |
| Alkylation | NaBH₄, THF, 0°C → RT | ~45% |
| Purification | Ethyl acetate/hexane (3:1), silica gel | >95% |
Characterization employs Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The H-NMR spectrum typically shows signals for the methoxy group (δ 3.85 ppm), pyrazine protons (δ 8.2–8.5 ppm), and acetamide NH₂ (δ 6.7 ppm) .
Physicochemical Properties
The compound’s solubility profile is influenced by its polar functional groups:
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents.
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the acetamide group.
Table 3: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | 0.89 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 95.2 Ų |
Future Perspectives
Structural Modifications
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Side Chain Optimization: Introducing fluorinated or branched alkyl groups to enhance bioavailability .
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Hybrid Molecules: Combining pyrazine with known pharmacophores (e.g., triazoles) to target multiple pathways .
Targeted Drug Delivery
Encapsulation in liposomes or polymeric nanoparticles could address solubility limitations and improve tissue-specific delivery.
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